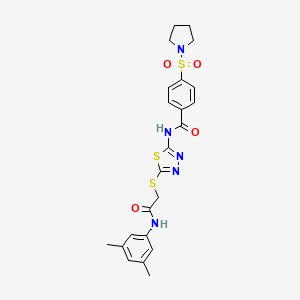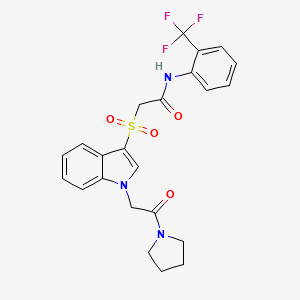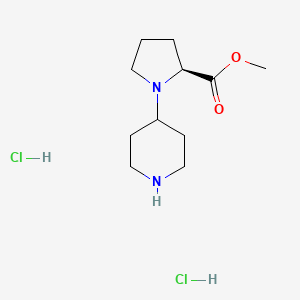
Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride is a synthetic chemical compound often used in scientific research. Its structure comprises a piperidine ring and a pyrrolidine ring, making it a molecule of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride typically involves several steps:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials like piperidine and pyrrolidine derivatives.
Reactions: : Multiple reactions, including alkylation, esterification, and chlorination, are sequentially carried out under controlled conditions. These may involve reagents such as alkyl halides, acids, and base catalysts.
Purification: : The resulting compound is purified using techniques like recrystallization and chromatography.
Industrial Production Methods
On an industrial scale, the production might include:
Optimized Reaction Conditions: : Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize waste.
Automated Processes: : Using automated systems and reactors to control temperature, pH, and reaction times more precisely.
Large-scale Purification: : Utilizing industrial-scale purification methods, including crystallization and distillation, to obtain the desired product in bulk.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride can undergo oxidation reactions, typically yielding oxidized derivatives with modified functional groups.
Reduction: : It can be reduced to simpler derivatives or to alter the electronic properties of the molecule.
Substitution: : The compound can undergo nucleophilic substitution reactions to replace functional groups or atoms with others, altering its chemical properties.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Involvement of nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation and reduction reactions typically yield derivatives with altered functional groups, which may further be explored for their unique properties.
Substitution reactions produce compounds with new functional groups, enhancing the molecule’s utility in various applications.
Aplicaciones Científicas De Investigación
Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride finds applications in several scientific fields:
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Analytical Chemistry: : Employed in the development of analytical techniques to detect and quantify similar compounds.
Biology
Biochemical Research: : Studied for its interaction with various biomolecules, aiding in the understanding of biochemical pathways.
Molecular Biology: : Utilized in the study of molecular interactions and enzyme mechanisms.
Medicine
Pharmacology: : Investigated for its potential effects on biological systems, contributing to drug discovery and development.
Clinical Research: : Explored for its possible therapeutic applications in treating diseases or conditions.
Industry
Chemical Manufacturing: : Used in the production of other valuable chemicals.
Material Science: : Studied for its properties that may contribute to the development of new materials.
Mecanismo De Acción
Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride exerts its effects through specific molecular interactions:
Molecular Targets: : Targets specific proteins or enzymes, influencing their activity.
Pathways Involved: : Modulates biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
When compared to similar compounds, Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride exhibits unique properties:
Structural Differences: : Variations in the piperidine and pyrrolidine rings’ configuration can significantly affect its reactivity and interaction with other molecules.
Functional Variability: : Similar compounds, such as other piperidine or pyrrolidine derivatives, may not possess the same reactivity or specificity in biochemical applications.
List of Similar Compounds
Piperidine-4-carboxylate: : Another piperidine derivative with different functional groups.
Pyrrolidine-2-carboxylate: : Similar backbone but varies in substituents.
1-(Piperidin-4-YL)pyrrolidine: : Lacks the ester group, leading to different chemical behavior.
This comprehensive overview provides a detailed insight into this compound, highlighting its significance in various scientific fields and distinguishing its unique characteristics. Fascinating stuff, right?
Propiedades
IUPAC Name |
methyl (2S)-1-piperidin-4-ylpyrrolidine-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;;/h9-10,12H,2-8H2,1H3;2*1H/t10-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSABMXMIYJAG-XRIOVQLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate](/img/structure/B2883836.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2883837.png)
![6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2883838.png)
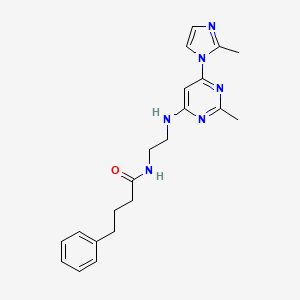
![1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2883841.png)
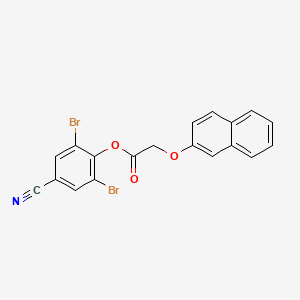

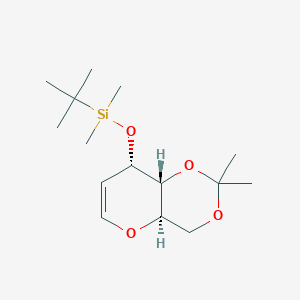
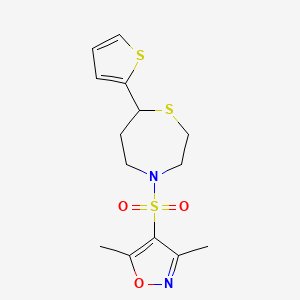
![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2883847.png)
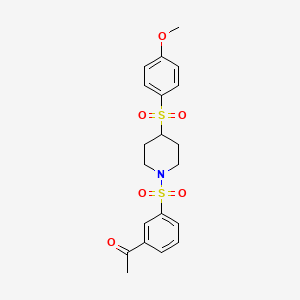
![7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
